

Physical and chemical properties of 7-Fluoroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 7-Fluoroquinoline-4-carboxylic acid

Cat. No.: B1591835

[Get Quote](#)

An In-Depth Technical Guide to 7-Fluoroquinoline-4-carboxylic Acid

Introduction: The Quinoline Carboxylic Acid Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. Within this class, quinoline-4-carboxylic acids are particularly noteworthy. The strategic placement of a carboxylic acid at the C-4 position is a key feature in various pharmacologically significant molecules. This guide focuses on a specific, synthetically crucial derivative: **7-Fluoroquinoline-4-carboxylic acid** (CAS No. 31009-03-7).

This molecule serves as a vital intermediate and building block in the synthesis of more complex chemical entities. The presence of the fluorine atom at the C-7 position significantly influences the molecule's electronic properties and can enhance the biological activity and pharmacokinetic profiles of its derivatives. This document provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, and practical experimental methodologies, tailored for researchers and professionals in drug discovery and chemical development.

Part 1: Core Physicochemical Properties

The physical and chemical properties of **7-Fluoroquinoline-4-carboxylic acid** are fundamental to its handling, reactivity, and application in synthesis. These characteristics dictate the choice of solvents, reaction conditions, and purification methods.

Summary of Properties

Property	Value / Description	Source(s)
CAS Number	31009-03-7	[1] [2]
Molecular Formula	C ₁₀ H ₆ FNO ₂	[1] [2] [3]
Molecular Weight	191.16 g/mol	[1] [3]
Appearance	Solid	[2]
Purity	Typically ≥95-98% from commercial suppliers	[2] [3]
Solubility	Generally poorly soluble in water; soluble in polar organic solvents like DMSO and DMF. [4] [5]	
pKa	Estimated to be in the range of 3-4 for the carboxylic acid, similar to related structures.	
Storage	Sealed in a dry environment, recommended at 2-8°C. [1]	

Detailed Physicochemical Insights

- Molecular Structure and Identity: **7-Fluoroquinoline-4-carboxylic acid** is a heterocyclic compound featuring a quinoline core. A fluorine atom is substituted at position 7, and a carboxylic acid group is at position 4. Its official CAS number is 31009-03-7.[\[1\]](#)[\[2\]](#)
- Solubility Profile: As is characteristic for many quinolone carboxylic acids, this compound exhibits limited solubility in aqueous solutions, particularly between a pH of 6 and 8.[\[4\]](#) Its utility in synthesis is often realized in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), where it demonstrates greater solubility.[\[5\]](#) This

property is critical when designing reaction conditions, as achieving a homogeneous solution is often necessary for complete and efficient reactivity.

- Acidity (pKa): The acidity of the carboxylic acid group is a defining feature. While an experimentally determined pKa for this specific molecule is not readily available in the literature, analogous structures such as 7-fluoroisoquinoline-4-carboxylic acid have a pKa of approximately 3.0. It is scientifically reasonable to infer that the pKa of **7-Fluoroquinoline-4-carboxylic acid** is in a similar range. This acidic nature means the molecule will be predominantly in its deprotonated, carboxylate form at physiological pH, a crucial consideration for any potential biological application of its derivatives.

Part 2: Spectroscopic Profile

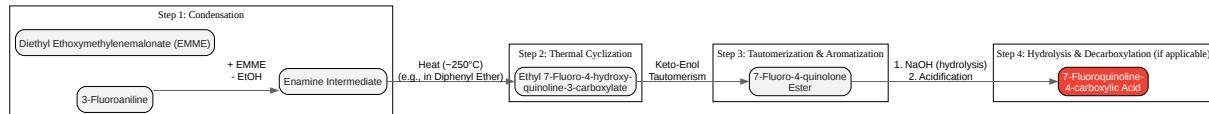
The spectroscopic signature of a molecule is its fingerprint, allowing for unambiguous identification and structural verification. The expected spectral characteristics for **7-Fluoroquinoline-4-carboxylic acid** are based on the well-established principles of NMR and IR spectroscopy for its constituent functional groups.[\[6\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by the vibrations of the carboxylic acid and the aromatic system.
 - O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm^{-1} region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[\[7\]](#)
 - C=O Stretch: A strong, sharp absorption band should appear between 1700-1725 cm^{-1} , corresponding to the carbonyl (C=O) stretch of the carboxylic acid.[\[7\]](#)
 - C=C Aromatic Stretch: Multiple sharp bands are anticipated in the 1450-1620 cm^{-1} region, indicative of the carbon-carbon double bonds within the quinoline ring system.[\[8\]](#)
 - C-F Stretch: A strong absorption peak between 1000-1100 cm^{-1} is characteristic of the C-F bond.[\[8\]](#)[\[9\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would reveal signals in the aromatic region (typically δ 7.0-9.0 ppm), with splitting patterns dictated by the substitution on the quinoline ring. A

key diagnostic signal is the carboxylic acid proton, which is expected to appear as a broad singlet significantly downfield, potentially above δ 11.0 ppm, due to its acidic nature.[9][10]

- ^{13}C NMR: The carbon spectrum will show a characteristic signal for the carboxylic acid carbonyl carbon in the range of δ 165-175 ppm. Other signals will correspond to the aromatic carbons of the quinoline ring, with the carbon attached to the fluorine atom showing a large one-bond coupling constant ($^1\text{J}_{\text{CF}}$). The coordination of metal ions to fluoroquinolones through the carboxyl and carbonyl groups can cause significant changes in the chemical shifts of the quinolin-4-one ring carbons.[11]
- Mass Spectrometry: In a mass spectrum, the molecule is expected to show a molecular ion peak (M^+) corresponding to its molecular weight of 191.16 g/mol .

Part 3: Chemical Reactivity and Synthesis


Reactivity Profile

The reactivity of **7-Fluoroquinoline-4-carboxylic acid** is centered around its two primary functional components: the carboxylic acid and the fluoro-substituted quinoline ring.

- Carboxylic Acid Group: The -COOH group is readily derivatized. It can undergo esterification with alcohols under acidic conditions or be converted to an acyl chloride, which can then react with amines to form amides. This versatility is paramount for its use as a building block in drug discovery, allowing for the introduction of diverse functional groups to modulate properties like solubility and biological target affinity.[12]
- Quinoline Ring: The fluorine atom at the C-7 position makes this site susceptible to nucleophilic aromatic substitution, a common strategy in the synthesis of fluoroquinolone antibiotics.[13][14] This allows for the introduction of various substituents, often nitrogen-containing heterocycles, which are known to be crucial for the antibacterial activity of the broader fluoroquinolone class.[4]

Synthetic Overview: The Gould-Jacobs Reaction

A classical and highly effective method for synthesizing the quinoline core of this molecule is the Gould-Jacobs reaction. This process involves the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent hydrolysis.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of a quinoline carboxylic acid via the Gould-Jacobs reaction.

This synthetic route highlights the transformation from simple aromatic precursors to the complex heterocyclic core, demonstrating a foundational strategy in quinolone chemistry.[15]

Part 4: Experimental Protocol: Potentiometric Titration for pKa Determination

To ensure trustworthiness and provide actionable insights, this section details a robust, self-validating protocol for determining the pKa of **7-Fluoroquinoline-4-carboxylic acid**.

Objective: To accurately determine the acid dissociation constant (pKa) of a sparingly water-soluble compound using potentiometric titration in a mixed-solvent system.

Causality and Rationale:

- Why a Co-solvent? **7-Fluoroquinoline-4-carboxylic acid** is poorly soluble in water.[4] Using a co-solvent like methanol or DMSO ensures the compound remains dissolved throughout the titration, preventing precipitation which would invalidate the pH measurements.
- Why Control Ionic Strength? The activity of ions in solution, and thus the measured pH, is dependent on the ionic strength. Using an inert salt like KCl maintains a constant ionic

strength, ensuring that the measured changes in potential are due solely to changes in H^+ concentration.

- Why Calibrate in the Co-solvent? The pH electrode's response can be affected by the solvent matrix. Calibrating the electrode with standard buffers prepared in the same co-solvent mixture used for the sample ensures the accuracy of the pH readings.

Methodology

- Preparation of Solutions:
 - Titrant: Prepare a standardized 0.1 M solution of carbonate-free NaOH.
 - Sample Solvent: Prepare a 50:50 (v/v) mixture of methanol and deionized water.
 - Ionic Strength Adjuster: Prepare a 1 M KCl solution.
 - Sample Stock Solution: Accurately weigh approximately 19 mg of **7-Fluoroquinoline-4-carboxylic acid** and dissolve it in 100 mL of the methanol/water solvent to create a ~1 mM solution.
- Instrument Setup and Calibration:
 - Set up a calibrated automatic titrator equipped with a high-precision pH electrode suitable for non-aqueous solutions.
 - Calibrate the pH electrode using at least three standard buffers (e.g., pH 4, 7, 10) prepared in the same 50:50 methanol/water solvent.
- Titration Procedure:
 - Pipette 50 mL of the sample stock solution into a thermostatted titration vessel maintained at 25°C.
 - Add 0.5 mL of the 1 M KCl solution to maintain a constant ionic strength.
 - Immerse the calibrated pH electrode and the titrant delivery tip into the solution.

- Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.01 mL) and recording the pH after each addition, allowing the reading to stabilize.
- Continue the titration well past the expected equivalence point.
- Data Analysis:
 - Plot the measured pH versus the volume of NaOH added to generate the titration curve.
 - Determine the equivalence point (V_e) from the point of maximum slope on a first-derivative plot ($\Delta\text{pH}/\Delta V$ vs. V).
 - The pH at the half-equivalence point ($V_e/2$) corresponds to the apparent pKa (pKa') in the mixed-solvent system.
 - Self-Validation: Repeat the titration at least three times to ensure reproducibility. The standard deviation of the pKa' values should be minimal.

Conclusion

7-Fluoroquinoline-4-carboxylic acid is a compound of significant interest due to its role as a versatile synthetic intermediate. Its physicochemical properties—particularly its solubility profile and the reactivity of its carboxylic acid and C-7 position—define its utility in the laboratory. A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring and quality control. The methodologies and data presented in this guide offer a robust foundation for researchers and drug development professionals seeking to leverage this valuable chemical scaffold in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 31009-03-7|7-Fluoroquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 7-FLUOROQUINOLINE-4-CARBOXYLIC ACID | CymitQuimica [cymitquimica.com]
- 3. 31009-03-7,7-fluoroquinoline-4-carboxylic acid_CoreSyn [coresyn.com]
- 4. ldh.la.gov [ldh.la.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemistryjournal.in [chemistryjournal.in]
- 7. echemi.com [echemi.com]
- 8. ajabs.org [ajabs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents [frontiersin.org]
- 13. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- To cite this document: BenchChem. [Physical and chemical properties of 7-Fluoroquinoline-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591835#physical-and-chemical-properties-of-7-fluoroquinoline-4-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com